molecular formula C20H21N5O2S B2490171 3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034347-09-4

3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

Cat. No. B2490171
CAS RN: 2034347-09-4
M. Wt: 395.48
InChI Key: TVVUEXODEVCRSW-UHFFFAOYSA-N
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Description

The compound “3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .


Synthesis Analysis

The synthesis of this compound involves seven steps from commercially available substances . The specific details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of this compound involves a thiazolo[5,4-b]pyridine core, which is key to its PI3Kα inhibitory potency . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for PI3Kα inhibitory potency .


Chemical Reactions Analysis

The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .

Scientific Research Applications

Antioxidant Properties

Thiazolo[4,5-b]pyridines exhibit antioxidant properties, making them relevant in combating oxidative stress. These compounds can scavenge free radicals and protect cells from damage caused by reactive oxygen species (ROS). Researchers have identified novel thiazolo[4,5-b]pyridines with potent antioxidant activity .

Antimicrobial Activity

Several thiazolo[4,5-b]pyridines have demonstrated antimicrobial effects. These compounds inhibit the growth of bacteria, fungi, and other microorganisms. Their potential as antimicrobial agents opens avenues for drug development in infectious disease treatment .

Herbicidal Properties

Certain thiazolo[4,5-b]pyridines exhibit herbicidal activity. Researchers have explored their use as environmentally friendly herbicides to control unwanted plant growth. These compounds could contribute to sustainable agriculture practices .

Anti-inflammatory Effects

Thiazolo[4,5-b]pyridines have anti-inflammatory properties, which are crucial for managing inflammatory conditions. These compounds may modulate immune responses and reduce inflammation, making them potential candidates for drug development in inflammatory diseases .

Antifungal Activity

Thiazolo[4,5-b]pyridines have been investigated for their antifungal effects. They inhibit fungal growth and may serve as leads for developing new antifungal drugs. Understanding their mechanisms of action could enhance treatment options for fungal infections .

Antitumor Potential

Researchers have identified thiazolo[4,5-b]pyridines with antitumor activity. These compounds exhibit cytotoxic effects on cancer cells, making them promising candidates for cancer therapy. Further studies are needed to explore their mechanisms and optimize their efficacy .

properties

IUPAC Name

3-acetamido-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13(26)22-16-5-2-4-14(12-16)18(27)23-15-7-10-25(11-8-15)20-24-17-6-3-9-21-19(17)28-20/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVUEXODEVCRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

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